Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom.
Preparation Methods
The synthesis of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro positions, using reagents like sodium hydride or alkyl halides.
Scientific Research Applications
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a kinase inhibitor, blocking the activity of enzymes that promote cancer cell growth .
Comparison with Similar Compounds
Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-5-phenylthiophene-3-carboxylate: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.
Thiophene-2-carboxylate derivatives: These compounds have different substituents on the thiophene ring, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H12ClNO2S |
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Molecular Weight |
281.76 g/mol |
IUPAC Name |
ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |
InChI Key |
DGTQGILYTMBQJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N |
Origin of Product |
United States |
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